molecular formula C22H22O4 B1674298 FX-11 CAS No. 213971-34-7

FX-11

Katalognummer B1674298
CAS-Nummer: 213971-34-7
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: LVPYVYFMCKYFCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FX11 is a potent, selective, reversible, and competitive inhibitor of lactate dehydrogenase A (LDHA). It has a Ki value of 8 μM and is known to reduce ATP levels, induce oxidative stress, and promote reactive oxygen species (ROS) production, leading to cell death. FX11 has shown significant antitumor activity in lymphoma and pancreatic cancer xenografts .

Wissenschaftliche Forschungsanwendungen

FX11 has a wide range of scientific research applications, including:

Wirkmechanismus

FX11 exerts its effects by inhibiting lactate dehydrogenase A (LDHA), an enzyme involved in the conversion of pyruvate to lactate. By inhibiting LDHA, FX11 reduces ATP levels, induces oxidative stress, and promotes ROS production, leading to cell death. This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .

Biochemische Analyse

Biochemical Properties

FX-11 plays a crucial role in biochemical reactions by inhibiting the activity of lactate dehydrogenase A (LDHA). LDHA is an enzyme that catalyzes the conversion of pyruvate to lactate, a key step in the glycolytic pathway. By inhibiting LDHA, this compound disrupts this pathway, leading to a reduction in ATP production and an increase in oxidative stress. This inhibition is competitive and reversible, with a Ki of 8 μM . This compound also interacts with other biomolecules, such as AMP kinase, which is activated in response to the reduced ATP levels, leading to the phosphorylation of acetyl-CoA carboxylase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound reduces ATP levels, induces oxidative stress, and promotes the production of reactive oxygen species (ROS), ultimately leading to cell death . This compound has been shown to inhibit cell proliferation in several cancer cell lines, including BxPc-3 and MIA PaCa-2 . Additionally, this compound influences cell signaling pathways, such as the activation of AMP kinase and the phosphorylation of acetyl-CoA carboxylase . These effects disrupt cellular metabolism and energy homeostasis, making this compound a potent anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with LDHA, leading to the inhibition of the enzyme’s activity. This compound competes with NADH for binding to LDHA, thereby preventing the conversion of pyruvate to lactate . This inhibition results in a buildup of pyruvate and a decrease in lactate production, disrupting the glycolytic pathway. The reduction in ATP levels activates AMP kinase, which in turn phosphorylates acetyl-CoA carboxylase, further altering cellular metabolism . This compound also induces oxidative stress and ROS production, contributing to its cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound can induce oxidative stress and cell death within 24-48 hours of treatment . Long-term effects of this compound include sustained inhibition of cell proliferation and tumor growth in animal models . These findings suggest that this compound maintains its efficacy over extended periods, making it a reliable compound for research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving immunocompromised mice, this compound has been administered at doses ranging from 0.042 mg to 2 mg per kg of body weight . At lower doses, this compound effectively inhibits tumor growth and reduces LDHA activity in plasma and tumor lysates . Higher doses of this compound have been associated with increased oxidative stress and potential toxic effects . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily targeting the glycolytic pathway by inhibiting LDHA. This inhibition leads to a reduction in lactate production and an increase in pyruvate levels . This compound also affects the activity of pyruvate kinase M2 (PKM2), further disrupting glycolysis and altering cellular energy metabolism . Additionally, this compound has been shown to influence the PI3K/Akt-HIF-1α signaling pathway, which regulates glycolysis and immune responses in cells . These interactions underscore the multifaceted role of this compound in cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm, where it exerts its inhibitory effects on LDHA . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of transporters that mediate its uptake . These factors contribute to the overall efficacy and bioavailability of this compound in vivo.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with LDHA and other metabolic enzymes . This compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its accumulation in the cytoplasm allows it to effectively inhibit LDHA and disrupt glycolysis . The cytoplasmic localization of this compound is crucial for its function as an LDHA inhibitor and its ability to induce oxidative stress and cell death in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FX11 involves several steps, including the preparation of intermediates and final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of FX11 follows standard protocols for the synthesis of small-molecule inhibitors. This involves large-scale organic synthesis, purification, and quality control processes to ensure the compound’s purity and efficacy. The production methods are optimized for scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

FX11 primarily undergoes reactions typical of organic compounds, including:

    Oxidation: FX11 can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert FX11 into reduced forms.

    Substitution: FX11 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of FX11 .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Gossypol: Another LDHA inhibitor with antitumor activity.

    Oxamate: A pyruvate analog that inhibits LDHA.

    Galloflavin: A non-competitive inhibitor of LDHA.

Uniqueness of FX11

FX11 is unique due to its high selectivity and potency as an LDHA inhibitor. It has shown significant antitumor activity in preclinical models, making it a promising candidate for further development in cancer therapy .

Eigenschaften

IUPAC Name

7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-3-7-16-17-10-13(2)15(11-14-8-5-4-6-9-14)12-18(17)19(22(25)26)21(24)20(16)23/h4-6,8-10,12,23-24H,3,7,11H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPYVYFMCKYFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

213971-34-7
Record name 3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213971347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid
Reactant of Route 2
7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid
Reactant of Route 3
7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid
Reactant of Route 5
7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.